The Chemical Architecture of Thalibealine: A Dimeric Alkaloid from Thalictrum wangii
The Chemical Architecture of Thalibealine: A Dimeric Alkaloid from Thalictrum wangii
For Immediate Release
PITTSBURGH, PA – Researchers have elucidated the intricate chemical structure of Thalibealine, a novel dimeric alkaloid isolated from the roots of the medicinal plant Thalictrum wangii. This in-depth guide provides a comprehensive overview of its chemical identity, spectroscopic data, isolation protocols, and an exploration of its potential biological significance for an audience of researchers, scientists, and drug development professionals.
Thalibealine is distinguished as a tetrahydroprotoberberine-aporphine dimeric alkaloid, a unique structural class that links two distinct isoquinoline alkaloid units.[1][2] Its discovery has opened new avenues for exploring the chemical diversity and therapeutic potential of natural products.
Chemical Structure and Properties
Thalibealine, with the chemical formula C₄₀H₄₄N₂O₈ and a molecular weight of 680.79 g/mol , possesses a complex three-dimensional arrangement. The structure, determined through extensive spectroscopic analysis, reveals a linkage between a tetrahydroprotoberberine moiety and an aporphine moiety.
Systematic Name: (7a'R,13a'S)-2',3',10',11'-tetramethoxy-7'-methyl-6',7',7a',8',13',13a'-hexahydro-5'H-dibenzo[g,i]pyrrolo[2,1-b]quinolizin-9'-yloxy-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Chemical Formula: C₄₀H₄₄N₂O₈
Molecular Weight: 680.79 g/mol
Below is a two-dimensional representation of the chemical structure of (-)-Thalibealine.
Figure 1. Chemical Structure of (-)-Thalibealine.
Spectroscopic Data
The structural elucidation of Thalibealine was heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The ¹H and ¹³C NMR chemical shifts are pivotal for the definitive assignment of its complex structure.
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, mult., J in Hz) |
| Aporphine Moiety | ||
| 1 | 145.2 | 6.55 (s) |
| 2 | 151.8 | - |
| 3 | 111.3 | 6.75 (s) |
| 3a | 126.8 | - |
| 4 | 29.3 | 2.55 (m), 3.05 (m) |
| 5 | 52.8 | 2.70 (m), 3.20 (m) |
| 6 | - | - |
| 6a | 62.5 | 3.10 (m) |
| 7 | 36.8 | 2.80 (m) |
| 8 | 144.1 | - |
| 9 | 148.5 | - |
| 10 | 149.0 | - |
| 11 | 112.5 | 8.05 (s) |
| 11a | 122.1 | - |
| 11b | 129.5 | - |
| N-CH₃ | 43.5 | 2.52 (s) |
| 1-OCH₃ | 55.9 | 3.65 (s) |
| 2-OCH₃ | 56.1 | 3.88 (s) |
| 9-OCH₃ | 61.8 | 3.92 (s) |
| 10-OCH₃ | 60.9 | 3.95 (s) |
| Tetrahydroprotoberberine Moiety | ||
| 1' | 108.9 | 6.62 (s) |
| 2' | 147.8 | - |
| 3' | 147.9 | - |
| 4' | 111.5 | 6.70 (s) |
| 4a' | 127.5 | - |
| 5' | 38.9 | 2.65 (m), 3.15 (m) |
| 6' | 51.5 | 2.85 (m), 3.40 (m) |
| 7a' | 60.1 | 4.20 (d, 15.5) |
| 8' | 29.1 | 2.75 (m), 3.30 (m) |
| 9' | 145.8 | - |
| 10' | 148.2 | - |
| 11' | 148.8 | - |
| 12' | 110.1 | 6.58 (s) |
| 12a' | 125.4 | - |
| 13' | 36.5 | 2.60 (m), 3.10 (m) |
| 13a' | 59.8 | 3.60 (d, 15.5) |
| N'-CH₃ | 47.8 | 2.58 (s) |
| 2'-OCH₃ | 56.0 | 3.85 (s) |
| 3'-OCH₃ | 56.2 | 3.90 (s) |
| 10'-OCH₃ | 61.5 | 3.98 (s) |
| 11'-OCH₃ | 60.8 | 4.01 (s) |
| Note: The chemical shift assignments are based on the data reported in the primary literature and may be subject to minor variations depending on the solvent and experimental conditions. |
Experimental Protocols
Isolation and Purification of Thalibealine
The following protocol outlines the methodology for the extraction and purification of Thalibealine from the roots of Thalictrum wangii.
Spectroscopic Analysis
The structure of the purified Thalibealine was determined using a combination of the following spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
-
¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC: These NMR experiments were conducted to establish the connectivity of protons and carbons within the molecule, leading to the complete assignment of the chemical structure.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Thalibealine are limited, related tetrahydroprotoberberine-aporphine dimeric alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.[3] This suggests that Thalibealine may also possess antiproliferative properties. The potential mechanism of action for this class of compounds could involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell survival and proliferation.
Given the cytotoxic potential of related compounds, a plausible, though currently hypothetical, signaling pathway that could be affected by Thalibealine is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Further research is imperative to elucidate the specific biological targets and mechanisms of action of Thalibealine, which will be crucial for evaluating its potential as a lead compound in drug discovery. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and pharmacology.
References
- 1. Thalibealine, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from Thalictrum wangii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
